molecular formula C17H19N3O3 B14033433 1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione

1'-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4'-piperidine]-2,4(3H,7H)-dione

Cat. No.: B14033433
M. Wt: 313.35 g/mol
InChI Key: ZZLJSGDBFSBASI-UHFFFAOYSA-N
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Description

1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione is a complex organic compound with a unique spiro structure.

Preparation Methods

The synthesis of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves multiple steps, typically starting with the preparation of the furo[3,4-d]pyrimidine core. This core is then reacted with piperidine derivatives under specific conditions to form the spiro compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity .

Chemical Reactions Analysis

1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione undergoes various chemical reactions, including:

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with research indicating its ability to inhibit cell cycle progression and induce apoptosis in cancer cells. Additionally, it has applications in the development of pharmaceuticals and as a tool in biochemical research .

Mechanism of Action

The mechanism of action of 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione involves the inhibition of specific molecular targets, such as cyclin-dependent kinases (CDKs). This inhibition leads to the disruption of cell cycle progression, ultimately resulting in apoptosis. The compound also affects various signaling pathways, including the NF-κB and IL-6 pathways .

Comparison with Similar Compounds

Similar compounds include other spiro derivatives and furo[3,4-d]pyrimidine-based molecules. Compared to these compounds, 1’-benzyl-1H-spiro[furo[3,4-d]pyrimidin-5,4’-piperidine]-2,4(3H,7H)-dione exhibits unique structural features that contribute to its distinct biological activities. Some similar compounds are:

Properties

Molecular Formula

C17H19N3O3

Molecular Weight

313.35 g/mol

IUPAC Name

1'-benzylspiro[1,7-dihydrofuro[3,4-d]pyrimidine-5,4'-piperidine]-2,4-dione

InChI

InChI=1S/C17H19N3O3/c21-15-14-13(18-16(22)19-15)11-23-17(14)6-8-20(9-7-17)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H2,18,19,21,22)

InChI Key

ZZLJSGDBFSBASI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12C3=C(CO2)NC(=O)NC3=O)CC4=CC=CC=C4

Origin of Product

United States

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